4-[2-[3-(furan-2-yl)phenyl]ethyl]-6-(3-methylbutoxy)pyrimidin-2-amine;2,2,2-trifluoroacetic acid
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Overview
Description
4-[2-[3-(furan-2-yl)phenyl]ethyl]-6-(3-methylbutoxy)pyrimidin-2-amine;2,2,2-trifluoroacetic acid is a complex organic compound with a unique structure that combines a furan ring, a phenyl group, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[3-(furan-2-yl)phenyl]ethyl]-6-(3-methylbutoxy)pyrimidin-2-amine typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the furan ring, the attachment of the phenyl group, and the construction of the pyrimidine ring. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-[2-[3-(furan-2-yl)phenyl]ethyl]-6-(3-methylbutoxy)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The phenyl group can be reduced to form cyclohexyl derivatives.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres.
Major Products
Major products formed from these reactions include various substituted derivatives of the original compound, which can be further functionalized for specific applications.
Scientific Research Applications
4-[2-[3-(furan-2-yl)phenyl]ethyl]-6-(3-methylbutoxy)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-[2-[3-(furan-2-yl)phenyl]ethyl]-6-(3-methylbutoxy)pyrimidin-2-amine involves its interaction with specific molecular targets. The furan ring and pyrimidine ring can interact with enzymes and receptors, modulating their activity. This compound may also affect signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-(2-Furyl)-3-buten-2-one: Shares the furan ring structure.
3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5: Contains a phenyl group and pyrimidine ring.
Uniqueness
4-[2-[3-(furan-2-yl)phenyl]ethyl]-6-(3-methylbutoxy)pyrimidin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C23H26F3N3O4 |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
4-[2-[3-(furan-2-yl)phenyl]ethyl]-6-(3-methylbutoxy)pyrimidin-2-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C21H25N3O2.C2HF3O2/c1-15(2)10-12-26-20-14-18(23-21(22)24-20)9-8-16-5-3-6-17(13-16)19-7-4-11-25-19;3-2(4,5)1(6)7/h3-7,11,13-15H,8-10,12H2,1-2H3,(H2,22,23,24);(H,6,7) |
InChI Key |
IWOOPXXHDKZCIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=NC(=NC(=C1)CCC2=CC(=CC=C2)C3=CC=CO3)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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